molecular formula C6H10BrNO2 B2804332 2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one CAS No. 1401103-23-8

2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one

Cat. No. B2804332
CAS RN: 1401103-23-8
M. Wt: 210.067
InChI Key: LLLQAMNGYJQUKK-BFWBPSQCSA-N
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Description

“2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one” is a chemical compound with the molecular formula C6H10BrNO2 and a molecular weight of 208.05 . It is also known by its CAS number 40299-87-4 .


Synthesis Analysis

The synthesis of this compound involves the use of triethylamine in dichloromethane under an inert atmosphere. The reaction is carried out at temperatures between 0 and 20°C. Morpholine is weighed in anhydrous dichloromethane, and triethylamine is added dropwise at 0°C. A solution of 2-bromoacetyl chloride in anhydrous dichloromethane is then added, and the mixture is stirred overnight at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 heavy atoms, with a fraction Csp3 of 0.83, 2 H-bond acceptors, and no H-bond donors . The InChI Key for this compound is LLLQAMNGYJQUKK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a density of 1.564g/cm3 and a boiling point of 308.452ºC at 760 mmHg . It has a LogP value of 0.17800, indicating its lipophilicity . It is very soluble, with a solubility of 39.0 mg/ml or 0.187 mol/l .

Scientific Research Applications

Synthesis and Characterization

  • The gem-aminals based on morpholine moieties, including compounds similar to "2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one", have been synthesized and characterized using X-ray crystal structure and Hirshfeld analysis. These compounds demonstrated interesting packing behaviors and molecular interactions, as well as electronic aspects such as HOMO and LUMO energies, which were calculated and discussed (Al-Majid et al., 2020).
  • A study on the synthesis, characterization, and biological evaluation of 4-(4-bromo-1-hydroxy naphthalen-2-yl)-6-(4-methoxy phenyl)-5,6-dihydropyrimidine-2(1h)-one reveals the potential for antimicrobial applications, though not directly related, it showcases the diverse synthetic applications of bromo-substituted compounds (Sherekar et al., 2021).

Crystallographic Studies

  • Research on crystal structures of bromo and iodo derivatives of bis(1,3-oxazolin-2-yl)benzene, including hydration states, provides insight into the structural aspects of bromo-substituted compounds, highlighting supramolecular features like hydrogen bonding and π–π interactions (Stein et al., 2015).

QSAR Analysis

  • A QSAR analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives for antioxidant activities illustrates the impact of molecular structure on biological functions. This study provides a theoretical basis for the design of new potential antioxidants (Drapak et al., 2019).

Catalytic and Synthetic Applications

  • The synthesis of mono- and disubstituted 4-hydroxyacetophenone derivatives via Mannich reaction under microwave-assistance demonstrated an efficient and environmentally benign methodology, highlighting the synthetic versatility of bromo-substituted compounds and their potential applications in catalysis and organic synthesis (Aljohani et al., 2019).

Safety and Hazards

“2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one” is harmful if swallowed, in contact with skin, and if inhaled. It causes serious eye irritation. In case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-bromo-2,2-dideuterio-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO2/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2/i5D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLQAMNGYJQUKK-BFWBPSQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)N1CCOCC1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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